(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid: is a complex organic compound characterized by the presence of a trifluoromethoxy group, a carbamoyl group, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxy-substituted phenyl compound. This can be achieved through the reaction of a phenol derivative with trifluoromethanesulfonic acid under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The carbamoyl group can be reduced to amines.
Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like alkyl halides and strong bases can be employed.
Major Products Formed
Oxidation: : Borates and other oxidized derivatives.
Reduction: : Amines and related compounds.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : The compound can serve as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: : Potential use in drug discovery, especially in the design of new therapeutic agents targeting various diseases.
Industry: : Application in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The trifluoromethoxy group enhances the compound's stability and bioactivity.
Comparison with Similar Compounds
(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid: can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)benzoic acid: : Similar trifluoromethoxy group but lacks the carbamoyl and boronic acid functionalities.
3-(Trifluoromethoxy)cinnamic acid: : Contains a cinnamic acid moiety instead of the boronic acid group.
The uniqueness of This compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
[3-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-2-5-11(8-12)19-13(20)9-3-1-4-10(7-9)15(21)22/h1-8,21-22H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUDHKUGUSYLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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